![molecular formula C22H27N7O2 B2402129 1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-31-2](/img/structure/B2402129.png)
1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3beta kinase have been synthesized . The inhibitory activity of the synthesized compounds is highly dependent on the character of substituents in the phenyl ring and the nature of the terminal heterocyclic fragment of the core molecular scaffold .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various computational and experimental techniques . For instance, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (TDPPAD), have been investigated experimentally and theoretically .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . For example, new hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones have been synthesized .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the compound 1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a molecular weight of 437.5 g/mol, and its computed properties include a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, and a topological polar surface area of 68.2 Ų .
Scientific Research Applications
- AChEIs play a crucial role in managing AD symptoms by increasing acetylcholine levels in the brain. Compound 6g, derived from this compound, exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .
- Docking simulations revealed that the enzyme-inhibitor complexes were stabilized by hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site .
- This compound’s derivatives were evaluated against BuChE, providing insights into their potential role in enhancing cognitive functions .
Alzheimer’s Disease Treatment
Antibacterial Activity
Butyrylcholinesterase (BuChE) Modulation
Glycogen Synthase Kinase (GSK)-3β Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,7-dimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-16-15-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(16)10-6-9-26-11-13-27(14-12-26)17-7-4-3-5-8-17/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,24,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYFMUGPRIQHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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